5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine
Overview
Description
5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine is a complex organic compound with the molecular formula C18H17N3O5 and a molecular weight of 355.34 g/mol . This compound is known for its application in photometric determination of cyanide, exhibiting a high degree of sensitivity and selectivity .
Preparation Methods
The synthesis of 5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine involves multiple steps, typically starting with the preparation of the indole and benzoxazine precursors. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the benzoxazine ring . Industrial production methods may involve the use of high-pressure reactors and advanced purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a colorimetric dye for the detection of cyanide, with a linear working range from 10^-6 to 10^-5 M.
Medicine: Research into its potential use as a diagnostic tool for cyanide poisoning.
Industry: Utilized in environmental monitoring to detect cyanide contamination in water sources.
Mechanism of Action
The mechanism of action of 5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine involves the nucleophilic attack of cyanide anions on the oxazine ring. This interaction leads to a color change, which can be detected visually or through spectrophotometric methods . The molecular targets include the nitro groups and the benzoxazine ring, which are crucial for the compound’s reactivity and sensitivity .
Comparison with Similar Compounds
Similar compounds to 5a,6-Dihydro-5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine include other indole-based benzoxazines and nitro-substituted benzoxazines. this compound is unique due to its high sensitivity and selectivity for cyanide detection . Other similar compounds may not exhibit the same degree of specificity or may require more complex synthesis routes .
Properties
IUPAC Name |
5a,6,6-trimethyl-2,8-dinitro-12H-indolo[2,1-b][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-17(2)14-9-13(21(24)25)4-6-15(14)19-10-11-8-12(20(22)23)5-7-16(11)26-18(17,19)3/h4-9H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSCQHFNIEATI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])N3C1(OC4=C(C3)C=C(C=C4)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746801 | |
Record name | 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023640-20-1 | |
Record name | 5a,6,6-Trimethyl-2,8-dinitro-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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